Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate
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Overview
Description
“Tert-butyl (3,4-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 144298-04-4 . It has a molecular weight of 229.23 .
Synthesis Analysis
The synthesis of “Tert-butyl (3,4-difluorophenyl)carbamate” involves the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate in dry tetrahydrofuran . The reaction mixture is stirred at room temperature for 12 hours . After the reaction, the volatiles are removed under reduced pressure and the residue is washed with hexanes . The resultant white solid is dried under high vacuum to afford the product .Scientific Research Applications
Synthesis and Characterization : This compound and its derivatives are often synthesized and characterized for their unique properties. For instance, the practical synthesis of related diazepane compounds has been established for the production of Rho–kinase inhibitors, such as K-115, which are significant in the pharmaceutical industry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Photophysical Properties : Studies on diazepine derivatives, including those with tert-butyl groups, focus on their photophysical properties. These studies are important for understanding the behavior of these compounds under different light and solvent conditions, which has implications in material science and photophysics (Wieczorek, Gierszewski, Popenda, Tykarska, Gdaniec, Jurga, Sikorski, Mielcarek, Piskorz, & Goslinski, 2016).
Reactions and Stability : The reactions and stability of tert-butyl cyclopropanecarboxylates, which share structural similarities with the compound , have been studied. These studies provide insights into the reactivity of these compounds and their potential applications in organic synthesis (Häner, Maetzke, & Seebach, 1986).
Use in Asymmetric Synthesis : Compounds like tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate are used in the asymmetric synthesis of amines. The tert-butanesulfinyl group, in particular, serves as a powerful chiral directing group in these syntheses, contributing to the development of enantioenriched amines, which are valuable in medicinal chemistry (Ellman, Owens, & Tang, 2002).
Self-Assembly and Molecular Arrays : Research into tert-butylbenzoic acid and its interactions with aliphatic diamines has led to the formation of new three-dimensional molecular arrays. These studies are significant in the field of supramolecular chemistry and have potential applications in the development of new materials (Armstrong, Atkinson, Carter, Mahinay, Skelton, Turner, Wei, White, & Lindoy, 2002).
Catalytic Applications : The tert-butyl group in related compounds has been utilized in catalyst development, particularly in olefin epoxidation reactions. The Lewis basicity of ligands, including those with tert-butyl groups, can significantly affect the reactivity and selectivity of these catalytic processes (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The safety information for “Tert-butyl (3,4-difluorophenyl)carbamate” indicates that it has the hazard statements: H315-H319-H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVJKOAJJUTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3,4-difluorophenyl)-1,4-diazepane-1-carboxylate |
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